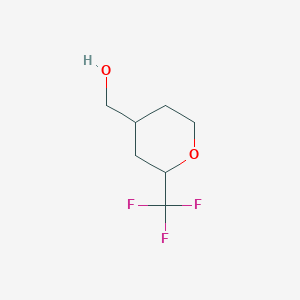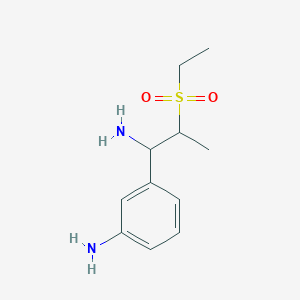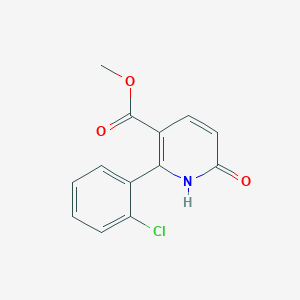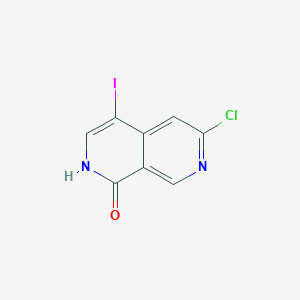
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C7H11F3O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The trifluoromethyl group attached to the tetrahydropyran ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol typically involves the reaction of tetrahydropyran derivatives with trifluoromethylating agents. One common method is the reaction of tetrahydropyran-4-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides, other substituted derivatives.
Scientific Research Applications
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-methanol: A similar compound without the trifluoromethyl group, used in organic synthesis and as a solvent.
2-(Hydroxymethyl)tetrahydropyran: Another derivative of tetrahydropyran, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of the trifluoromethyl group in (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C7H11F3O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
[2-(trifluoromethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6,11H,1-4H2 |
InChI Key |
NVQRFSGQWQXEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)



![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)





